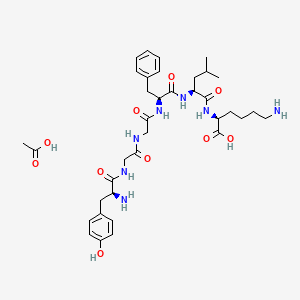

Leu-Enkephalin-Lys

Description

Overview of Endogenous Opioid Peptide Systems and the Enkephalin Family

The endogenous opioid system is a crucial neuromodulatory system involved in pain perception, emotional responses, and reward pathways. This system comprises three primary families of opioid peptides: the enkephalins, the endorphins, and the dynorphins. These peptides are derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively.

The enkephalin family, the first to be discovered, consists of two primary pentapeptides: Met-enkephalin (B1676343) (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). These peptides are widely distributed throughout the central and peripheral nervous systems. The precursor protein, proenkephalin, contains multiple copies of the Met-enkephalin sequence and one copy of the Leu-enkephalin sequence. Through post-translational processing by specific enzymes, these active peptides are cleaved from the precursor. Enkephalins exert their effects by binding to and activating opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Historical Context of Leu-Enkephalin Discovery and Initial Characterization in Research

The discovery of enkephalins in 1975 by John Hughes and Hans Kosterlitz marked a pivotal moment in neuroscience. Their research, which aimed to identify the brain's natural equivalent of morphine, led to the isolation of two pentapeptides from pig brain extracts that exhibited opioid-like activity. They named these compounds "enkephalins," meaning "in the head."

Through meticulous biochemical analysis, including mass spectrometry and amino acid sequencing, they identified the two forms: Met-enkephalin and Leu-enkephalin. Their initial characterization demonstrated that these peptides mimicked the effects of opiates, such as morphine, by inhibiting the electrically induced contractions of the guinea pig ileum and mouse vas deferens, classical bioassays for opioid activity. This inhibitory effect was reversed by the opioid antagonist naloxone (B1662785), confirming their action through opioid receptors. This groundbreaking discovery opened the door to understanding the physiological roles of endogenous opioids and spurred the development of synthetic analogs, including Leu-Enkephalin-Lys, to explore the therapeutic potential of these peptides.

Significance of Leu-Enkephalin within the Broader Peptidome and Neurotransmitting Systems

As a member of the peptidome—the entirety of peptides in a biological system—Leu-enkephalin plays a significant role as a neurotransmitter and neuromodulator. Its primary function is the regulation of nociception (pain signaling) at both the spinal and supraspinal levels. By binding to opioid receptors on presynaptic nerve terminals, Leu-enkephalin can inhibit the release of excitatory neurotransmitters such as substance P, thereby dampening the transmission of pain signals.

Beyond its role in pain modulation, Leu-enkephalin is involved in a variety of other physiological processes. It has been implicated in the regulation of mood, stress responses, and reward mechanisms. Its interaction with opioid receptors in brain regions like the amygdala and nucleus accumbens contributes to its influence on emotional behavior and the reinforcing properties of certain stimuli. Furthermore, the enkephalinergic system interacts with other major neurotransmitter systems. For instance, enkephalins can modulate the release of acetylcholine (B1216132) and dopamine (B1211576), thereby influencing a wide range of physiological functions, from autonomic control to motor coordination and motivation. The study of modified peptides like this compound helps to further elucidate the intricate roles of the enkephalinergic system and its interactions within the complex network of neurotransmission.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties

| Compound | Sequence | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | C28H37N5O7 | 555.62 |

| This compound | Tyr-Gly-Gly-Phe-Leu-Lys | C34H49N7O8 | 683.80 |

Table 2: Opioid Receptor Binding Profile of this compound Analogs

| Compound | Mu (µ) Receptor Affinity | Delta (δ) Receptor Affinity | Analgesic Potency |

|---|---|---|---|

| Leu-Enkephalin | High | High | Baseline |

| This compound (C-terminal) | Unaffected compared to Leu-enkephalin. nih.gov | Reduced approximately tenfold compared to Leu-enkephalin. nih.gov | Similar to Leu-enkephalin. nih.gov |

Table 3: Research Findings on the Biological Activity of Tyr-Gly-Gly-Phe-Leu-Lys

| Cell Line/System | Observed Effect | Reference |

|---|---|---|

| Rat Primary Neurons | Inhibition of voltage-sensitive sodium and calcium ion channels. biosynth.com | biosynth.com |

| CHO Cells | Inhibition of acetylcholine receptor binding to ligands. biosynth.com | biosynth.com |

| HEK 293 Cells | Inhibition of dopamine D2 receptor binding with ligands. biosynth.com | biosynth.com |

Properties

Molecular Formula |

C36H53N7O10 |

|---|---|

Molecular Weight |

743.8 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C34H49N7O8.C2H4O2/c1-21(2)16-27(32(46)40-26(34(48)49)10-6-7-15-35)41-33(47)28(18-22-8-4-3-5-9-22)39-30(44)20-37-29(43)19-38-31(45)25(36)17-23-11-13-24(42)14-12-23;1-2(3)4/h3-5,8-9,11-14,21,25-28,42H,6-7,10,15-20,35-36H2,1-2H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,47)(H,48,49);1H3,(H,3,4)/t25-,26-,27-,28-;/m0./s1 |

InChI Key |

CZVRTZIDWBCOIX-ZLYCMTQRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

Origin of Product |

United States |

Vii. Structure Activity Relationship Sar Studies of Leu Enkephalin Lys and Its Analogs

Identification of Key Amino Acid Residues for Receptor Binding and Functional Activity

The biological activity of Leu-Enkephalin-Lys is dictated by the specific contributions of each of its six amino acid residues. The opioid peptide field often utilizes the "message-address" concept, where the "message" sequence is responsible for receptor activation and the "address" sequence determines receptor selectivity. mdpi.com

For Leu-Enkephalin and its analogs, the N-terminal tetrapeptide, Tyr-Gly-Gly-Phe, is generally considered the "message" essential for biological activity. mdpi.com The key pharmacophoric elements are the tyrosine (Tyr¹) and phenylalanine (Phe⁴) residues. The phenolic hydroxyl group of Tyr¹ and its N-terminal amino group are known to be critical for receptor recognition, mimicking the phenolic group of morphine. mdpi.com The aromatic ring of Phe⁴ is another primary binding site. The spatial relationship between these two aromatic rings is crucial for differentiating between μ (mu) and δ (delta) opioid receptors. mdpi.comnih.gov

The two glycine (B1666218) (Gly) residues at positions 2 and 3 provide significant conformational flexibility to the peptide backbone. This flexibility allows the molecule to adopt the optimal three-dimensional shape, or bioactive conformation, required for binding to the receptor. frontiersin.org The leucine (B10760876) (Leu⁵) residue acts as part of the "address," influencing selectivity. Its hydrophobic side chain plays a role in the selective interaction with the δ-opioid receptor. acs.org

The C-terminal lysine (B10760008) (Lys⁶) extension introduces a basic, positively charged side chain. In endogenous opioid systems, such basic residues at the C-terminus are often recognition sites for proteases during the processing of larger precursor proteins like proenkephalin. acs.org In the context of receptor binding, the addition of Lys⁶ can influence potency and selectivity by creating new potential interactions (e.g., ionic bonds) with acidic residues in the receptor's binding pocket.

Table 1: Role of Individual Amino Acid Residues in this compound

| Residue Position | Amino Acid | Key Role in Activity |

|---|---|---|

| 1 | Tyrosine (Tyr) | Primary Pharmacophore : Essential for receptor binding and activation. The phenolic hydroxyl and amino groups are critical. |

| 2 | Glycine (Gly) | Conformational Flexibility : Provides rotational freedom to the peptide backbone, allowing it to adopt the bioactive conformation. |

| 3 | Glycine (Gly) | Conformational Flexibility & Spacing : Separates the two key aromatic residues (Tyr¹ and Phe⁴) and contributes to the formation of β-turns. |

| 4 | Phenylalanine (Phe) | Secondary Pharmacophore : Aromatic ring is a key binding determinant. The distance and orientation relative to Tyr¹ are crucial for receptor selectivity. |

| 5 | Leucine (Leu) | Receptor Selectivity : Hydrophobic side chain contributes to δ-opioid receptor preference. |

Impact of N-terminal and C-terminal Modifications on Biological Activity and Selectivity

Modifying the amino (N-terminal) and carboxyl (C-terminal) ends of enkephalin analogs is a common strategy to alter their pharmacological profile.

N-terminal Modifications: The free amino group of Tyr¹ is crucial for activity. However, certain modifications are tolerated and can even be beneficial.

N-methylation: Monomethylation of the N-terminal amine of Leu-enkephalin can increase its potency in certain assays, such as the guinea pig ileum (GPI) test, which is rich in μ-receptors. annualreviews.org However, dimethylation leads to a significant drop in potency. annualreviews.org

N-acetylation: Adding an acetyl group to the N-terminus blocks recognition by aminopeptidases, enzymes that rapidly degrade enkephalins in the body. nih.gov This modification significantly enhances metabolic stability, although it can also decrease binding affinity. nih.gov

N-terminal Extension: Adding certain amino acids, such as lysine or arginine, to the N-terminus of Leu-enkephalin esters can maintain or slightly increase activity. annualreviews.orgnih.gov

C-terminal Modifications: The C-terminus of this compound is defined by the lysine residue. Modifications at this end, or further extensions, can dramatically alter the peptide's properties.

Amidation: Converting the C-terminal carboxylic acid to an amide is a common modification that often increases metabolic stability and can alter receptor selectivity.

Extension with Basic Amino Acids: The addition of one or more basic residues (like Lysine or Arginine) to the C-terminus of Leu-enkephalin is a key feature of the endogenous opioid dynorphin (B1627789) A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys). wikipedia.org This extension dramatically increases potency at the κ (kappa) and μ opioid receptors. pnas.org Therefore, the single Lys⁶ in this compound can be seen as a minimal structural element that can shift activity and selectivity compared to the parent pentapeptide. Studies on dynorphin fragments have shown that C-terminal lysine and arginine residues are important for both potency and receptor selectivity. pnas.org

Table 2: Effects of Terminal Modifications on Enkephalin Analogs

| Modification Type | Specific Example | General Effect on Leu-Enkephalin Analogs |

|---|---|---|

| N-Terminal | Methylation (N-CH₃) | Can increase potency at μ-receptors, but is highly dependent on the specific analog and assay. annualreviews.org |

| Acetylation (N-Ac) | Increases metabolic stability by preventing enzymatic degradation; may decrease receptor affinity. nih.gov | |

| Guanidination | Can improve stability, lipophilicity, and potency. mdpi.com | |

| Extension with Amino Acids | Addition of Lys or Arg to the N-terminus can be well-tolerated and maintain activity. annualreviews.org | |

| C-Terminal | Amidation (-CONH₂) | Generally increases metabolic stability and can alter receptor selectivity. |

| Esterification (-COOR) | Can enhance potency in some dynorphin fragments. pnas.org |

Conformational Analysis and Bioactive Conformation Determination (e.g., β-bends, helices)

Leu-enkephalin is an inherently flexible molecule that exists in solution as an ensemble of different conformations. nih.govnih.gov Understanding which of these conformations is the "bioactive" one—the specific shape it adopts when bound to an opioid receptor—is a central goal of SAR studies.

Computational simulations and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) have revealed that Leu-enkephalin can adopt both extended and folded structures. acs.orgnih.gov The folded conformations are often characterized by specific turn structures, most notably a β-turn.

β-Bends: Several models propose a β-bend involving the Gly²-Gly³-Phe⁴-Leu⁵ sequence. A type I or II' β-bend at the Gly³-Phe⁴ segment, stabilized by a hydrogen bond between the carbonyl oxygen of Gly² and the amide proton of Leu⁵, is a frequently suggested conformation in solvents like DMSO. acs.orgnih.gov In water, the peptide is more dynamic, existing as a mix of folded and unfolded forms, with water molecules potentially mediating hydrogen bonds that stabilize turns. nih.govresearchgate.net

Extended Conformation: While folded structures are prevalent in solution, some studies suggest that the bioactive conformation bound to the receptor may be more extended. acs.orgresearchgate.net Favorable interactions between the charged termini of the peptide and residues within the receptor could induce this extended structure upon binding. nih.gov

Design and Synthesis of this compound Analogs for SAR Probing

To probe the SAR of this compound, researchers design and create new molecules (analogs) where specific parts are systematically changed. These analogs are then tested to see how the changes affect biological activity. The synthesis of these peptides is typically achieved through methods like solid-phase peptide synthesis (SPPS), which allows for the efficient and sequential addition of amino acids. ias.ac.inresearchgate.net

Key strategies for designing analogs include:

Amino Acid Substitution: Replacing one or more amino acids in the sequence. For instance, one could replace Lys⁶ with other basic (Arginine), acidic (Aspartic Acid), polar (Serine), or non-polar (Alanine) residues to determine the importance of charge and size at this position.

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its non-natural D-stereoisomer. Substituting Gly² with a D-amino acid like D-Ala is a well-known strategy to increase metabolic stability and potency by inducing a favorable β-turn conformation. mdpi.comias.ac.in

Backbone Modification: Altering the peptide bonds themselves to create peptidomimetics. Replacing an amide bond with an ester or a fluoroalkene can probe the importance of hydrogen bonding at that position and improve stability. researchgate.net

Cyclization: Linking the N- and C-termini, or a side chain to the backbone, creates a cyclic peptide. Cyclization restricts the molecule's conformational freedom, which can lock it into a more active conformation, increase receptor selectivity, and improve stability. mdpi.combibliotekanauki.pl An analog of this compound could be cyclized by forming a bond between the side chain of Lys⁶ and the N-terminus.

Table 3: Examples of Designed Analogs for SAR Probing of this compound

| Analog Design Strategy | Example Analog Sequence | Purpose of Modification |

|---|---|---|

| Lys⁶ Substitution | Tyr-Gly-Gly-Phe-Leu-Arg | To test if a different basic residue (Arginine) has a similar or different effect on activity. |

| Tyr-Gly-Gly-Phe-Leu-Ala | To determine the importance of the positive charge at position 6 by replacing Lys with a neutral residue. | |

| D-Amino Acid Scan | Tyr-D-Ala -Gly-Phe-Leu-Lys | To enhance metabolic stability and potency by promoting a specific backbone conformation. |

| Backbone Modification | Tyr-Gly-Gly-Phe-ψ[CH₂NH] -Leu-Lys | To create a reduced amide bond between Phe⁵ and Leu⁶, increasing stability and probing H-bond importance. |

| Cyclization | cyclo(N-terminus-Lys⁶)-Tyr-Gly-Gly-Phe-Leu | To constrain the peptide's conformation, potentially increasing selectivity and stability. |

Stereochemical Requirements for Opioid Receptor Activity

Opioid receptor binding is highly stereospecific, meaning the precise three-dimensional arrangement of atoms is critical for activity. nih.govguidetopharmacology.org Even minor changes in stereochemistry can lead to a dramatic loss of potency.

Tyr¹ Configuration: The L-configuration of the tyrosine residue at position 1 is an absolute requirement for the activity of most enkephalin analogs. Replacing L-Tyr with D-Tyr typically results in a significant decrease or complete loss of function. capes.gov.br

Gly² Substitution: While Glycine itself is achiral (has no stereoisomers), replacing it with a chiral amino acid has profound stereochemical consequences. As mentioned, substitution with a D-amino acid at position 2 often enhances activity, whereas substitution with an L-amino acid at this position is generally detrimental. ias.ac.inresearchgate.net This suggests the receptor's binding pocket has a specific spatial requirement in this region that is better accommodated by the conformation induced by a D-amino acid.

Phe⁴ Configuration: The orientation of the aromatic side chain of Phe⁴ is also critical. Studies using conformationally restricted phenylalanine analogs have shown that the specific spatial relationship between the aromatic rings of Tyr¹ and Phe⁴ is a key determinant of receptor affinity. nih.gov

Leu⁵ and Lys⁶ Configuration: The L-configuration is generally preferred for the remaining residues in the chain, including Leu⁵ and the added Lys⁶, to ensure proper orientation within the receptor binding site.

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Leu-Enkephalin | |

| Met-Enkephalin (B1676343) | |

| Dynorphin A | |

| DAMGO ([D-Ala², NMePhe⁴, Gly-ol⁵]-enkephalin) | |

| DPDPE ([D-Pen², D-Pen⁵]-enkephalin) | |

| Morphine | |

| Tyrosine | |

| Glycine | |

| Phenylalanine | |

| Leucine | |

| Lysine | |

| Arginine | |

| Alanine | |

| Serine |

Viii. Analytical Methodologies for Leu Enkephalin Lys Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of peptide analysis, providing the essential separation of the target analyte from complex mixtures prior to detection and quantification. The choice of technique depends on the analytical goal, whether it is high-purity isolation or high-throughput analysis.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the separation and purification of Leu-Enkephalin-Lys. This method separates molecules based on their hydrophobicity.

Principle: The peptide is introduced into a column packed with a nonpolar stationary phase (e.g., silica (B1680970) particles chemically bonded with C18 or C8 alkyl chains). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is passed through the column. This compound, a moderately polar hexapeptide, is retained on the column and is subsequently eluted by increasing the concentration of the organic solvent in the mobile phase (gradient elution).

Methodology: An ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), is almost universally added to the mobile phase. TFA serves two purposes: it sharpens peaks by forming ion pairs with the positively charged amine groups of the peptide (N-terminus and Lys side chain), and its acidity suppresses the ionization of silica silanol (B1196071) groups, leading to more reproducible retention times. Detection is commonly achieved using a UV detector set to 214 nm or 220 nm, wavelengths where the peptide backbone amide bonds absorb light.

Application: RP-HPLC is indispensable for purifying chemically synthesized this compound, allowing for the separation of the final product from unreacted amino acids, deletion sequences, and other synthesis-related impurities. It is also a critical first step in sample clean-up when analyzing the peptide from biological fluids or tissue homogenates.

The following interactive table details a typical analytical RP-HPLC gradient used for assessing the purity of a synthetic this compound sample.

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|---|

| 0.0 | 1.0 | 95 | 5 | Sample Injection |

| 5.0 | 1.0 | 95 | 5 | Isocratic Hold |

| 25.0 | 1.0 | 45 | 55 | Linear Gradient |

| 26.0 | 1.0 | 5 | 95 | Column Wash |

| 30.0 | 1.0 | 5 | 95 | Hold |

| 31.0 | 1.0 | 95 | 5 | Re-equilibration |

| 40.0 | 1.0 | 95 | 5 | End Run |

| Column: C18, 4.6 x 250 mm, 5 µm particle size. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Detection: UV at 214 nm. |

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates analytes based on their charge-to-size ratio in an electric field.

Principle: In the most common mode, Capillary Zone Electrophoresis (CZE), a sample is injected into a narrow-bore fused-silica capillary filled with a conductive buffer (background electrolyte, BGE). A high voltage is applied across the capillary, causing charged molecules to migrate toward the electrode of opposite polarity. The net charge of this compound is pH-dependent. At low pH (e.g., pH 2.5), the N-terminal amine and the lysine (B10760008) side-chain amine are protonated, giving the peptide a net positive charge and causing it to migrate rapidly.

Advantages: CE provides extremely high separation efficiency (theoretical plate counts in the hundreds of thousands), leading to very sharp peaks and excellent resolution of closely related peptides. It also requires minimal sample and reagent volumes (nanoliters and microliters, respectively), making it ideal for precious samples.

Challenges: A primary limitation of CE with standard UV detection is its lower concentration sensitivity compared to HPLC, due to the very short path length for absorbance measurement across the capillary diameter. However, coupling CE to more sensitive detectors, such as mass spectrometers, overcomes this issue.

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides unparalleled specificity and sensitivity for peptide analysis, enabling both definitive identification and precise quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound in complex biological matrices like plasma, cerebrospinal fluid, or brain tissue.

Principle: The system first separates the sample components via HPLC, as described previously. The eluent from the HPLC column is directed into the ion source of the mass spectrometer, typically an electrospray ionization (ESI) source. ESI generates charged, gas-phase peptide ions (e.g., [M+H]⁺ or [M+2H]²⁺) with minimal fragmentation.

Tandem MS (MS/MS): For quantification, a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed.

Q1 (Precursor Selection): The first mass analyzer (a quadrupole) is set to isolate only the m/z of the this compound precursor ion.

q2 (Fragmentation): This precursor ion is passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment in a predictable pattern.

Q3 (Product Ion Selection): The third mass analyzer is set to monitor for specific, intense fragment ions (product ions) that are characteristic of this compound.

Quantification: The intensity of the signal for a specific precursor-to-product ion transition is directly proportional to the amount of the peptide present. For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., this compound containing ¹³C and/or ¹⁵N atoms) is added to the sample. This internal standard co-elutes with the native peptide but is distinguished by its higher mass, allowing for precise correction of any sample loss during preparation or variations in ionization efficiency.

The following table presents typical MRM parameters for the quantification of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 684.4 [M+H]⁺ | 279.1 (y₂ ion) | Quantifier | 22 |

| This compound | 684.4 [M+H]⁺ | 425.2 (b₄ ion) | Qualifier | 20 |

| This compound | 342.7 [M+2H]²⁺ | 555.3 (y₅ ion) | Quantifier | 15 |

| This compound (¹³C,¹⁵N-Lys) | 692.4 [M+H]⁺ | 287.1 (y₂ ion) | Internal Standard | 22 |

MALDI-TOF is a powerful mass spectrometry technique primarily used for the rapid, high-throughput qualitative analysis and mass determination of peptides.

Principle: The analyte, this compound, is mixed and co-crystallized with a large excess of a UV-absorbing chemical matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) on a metal plate. A pulsed laser is fired at the spot, causing the matrix to vaporize, carrying the intact peptide molecules into the gas phase and ionizing them (predominantly as [M+H]⁺ ions). These ions are then accelerated by an electric field into a long, field-free drift tube.

Time-of-Flight (TOF) Analysis: The time it takes for an ion to travel the length of the tube and strike the detector is measured. Lighter ions travel faster than heavier ions, so the time of flight is directly related to the ion's mass-to-charge ratio. This allows for very precise mass determination of the peptide.

Applications: MALDI-TOF is excellent for quickly confirming the molecular weight of synthesized this compound, screening fractions from a purification process, or in imaging mass spectrometry, where it can map the spatial distribution of the peptide directly on a thin slice of tissue.

Sample Preparation Techniques for Biological Matrices (e.g., tissue, plasma, CSF)

The accurate analysis of this compound from complex biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte. nih.govnih.gov The choice of technique depends on the biological matrix and the subsequent analytical method.

For Plasma: A common initial step is protein precipitation using organic solvents like acetonitrile or methanol (B129727) to remove large proteins. csuohio.edu Another method involves acidification of the plasma to prevent enzymatic degradation of the peptide, followed by solid-phase extraction (SPE). nih.gov For instance, plasma can be passed through an XAD-2 resin column, and the adsorbed enkephalins are then eluted with a solvent like aqueous methanol. nih.gov

For Tissue: Tissue samples, such as from the Achilles tendon or adrenal medulla, often require homogenization in an acidic solution to extract the peptides and prevent proteolysis. ors.orgnih.gov The homogenate is then typically sonicated and centrifuged to separate the peptide-containing supernatant from cellular debris. ors.org For some applications, tissues are fixed in solutions like paraformaldehyde before sectioning for immunohistochemical analysis. ors.org

For Cerebrospinal Fluid (CSF): Due to the low concentration of peptides in CSF, a concentration step is usually required. This can be achieved through techniques like lyophilization (freeze-drying) or solid-phase extraction.

The following table summarizes common sample preparation techniques for different biological matrices:

| Biological Matrix | Sample Preparation Technique(s) | Purpose |

| Plasma/Serum | Protein Precipitation (e.g., with acetonitrile), Solid-Phase Extraction (SPE) | Remove high-abundance proteins, concentrate the peptide |

| Tissue | Homogenization in acid, Sonication, Centrifugation | Extract peptide from the tissue matrix, prevent degradation |

| CSF | Lyophilization, Solid-Phase Extraction (SPE) | Concentrate the peptide |

This table provides a general overview of common techniques. ors.orgnih.govnih.govcsuohio.edu

Quantitative Analysis and Validation in Research Specimens

Following sample preparation, quantitative analysis is often performed using highly sensitive techniques like liquid chromatography coupled with mass spectrometry (LC-MS). ebi.ac.uk LC-MS/MS, in particular, offers high specificity and sensitivity for the simultaneous quantification of multiple peptides. ebi.ac.uk

A validated LC-MS/MS method for Leu-enkephalin involved a simple protein precipitation step followed by UPLC (Ultra-Performance Liquid Chromatography) separation and MRM (Multiple Reaction Monitoring) for quantitative analysis. ebi.ac.uk This method reported a limit of quantitation of 10 pg/mL and was linear up to 2000 pg/mL, demonstrating good reproducibility, accuracy, and precision. ebi.ac.uk To ensure accurate mass measurement during long analytical runs, a lock mass solution, such as Leu-enkephalin itself (m/z 556.2771), can be used for real-time mass calibration. nih.gov

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of ≥0.995 is often desired. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The stability of the analyte in the biological matrix is also a crucial pre-analytical consideration. Studies have been conducted to assess the stability of enkephalins in human plasma to establish appropriate sample collection and handling procedures. ebi.ac.uk

The following table outlines key parameters for the validation of a quantitative analytical method for this compound:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation between concentration and instrument response | ≥ 0.995 |

| Accuracy | Closeness to the true value | Within ± 15% of nominal value (± 20% at LLOQ) |

| Precision (CV) | Reproducibility of measurements | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 10 |

| Analyte Stability | Stability under various storage and handling conditions | Minimal degradation over time |

This table presents typical validation parameters based on established guidelines. ebi.ac.uknih.gov

X. Advanced Research Models and Methodologies for Leu Enkephalin Lys Studies

Ex Vivo Tissue Preparations and Organ Bath Studies (e.g., guinea pig ileum, mouse vas deferens)

Ex vivo tissue preparations, particularly the guinea pig ileum (GPI) and mouse vas deferens (MVD), are classical pharmacological models that bridge the gap between in vitro and in vivo studies. panlab.comnih.gov These isolated smooth muscle preparations have intrinsic neuronal networks and are rich in opioid receptors, allowing for the functional assessment of opioid compounds. nih.gov

In these experiments, the isolated tissue is suspended in an organ bath containing a physiological solution, and its contractions are electrically stimulated. panlab.comnih.gov The addition of an opioid agonist inhibits these contractions, and the potency of the compound (often measured as IC₅₀) can be determined. tocris.com

These two tissues are particularly valuable because they have different populations of opioid receptors:

Guinea Pig Ileum (GPI): The myenteric plexus of the GPI is rich in mu-opioid receptors (MOR). Therefore, it is highly sensitive to MOR agonists like morphine. nih.govnih.gov

Mouse Vas Deferens (MVD): The MVD is predominantly rich in delta-opioid receptors (DOR), making it an excellent model for assessing the activity of DOR agonists like Leu-enkephalin. nih.govnih.govresearchgate.net

By comparing the potency of Leu-Enkephalin-Lys in both the GPI and MVD assays, researchers can determine its receptor selectivity profile (mu vs. delta). For example, a compound that is much more potent in the MVD than in the GPI is considered to be delta-selective. nih.govresearchgate.net The use of selective antagonists in these preparations can further confirm the receptor subtype mediating the observed effect. nih.gov

| Tissue Preparation | Predominant Opioid Receptor | Primary Use in Research | Example Finding |

|---|---|---|---|

| Guinea Pig Ileum (GPI) | Mu (μ) | Assessing the potency and efficacy of mu-opioid receptor agonists. nih.gov | Larger pro-enkephalin-derived peptides are more potent in the GPI system, suggesting a preference for mu-receptors. nih.gov |

| Mouse Vas Deferens (MVD) | Delta (δ) | Assessing the potency and efficacy of delta-opioid receptor agonists. nih.gov | Leu-enkephalin and other shorter peptides display their highest potency in the MVD, indicating a preference for delta-receptors. nih.govtocris.com |

In Vivo Animal Models for Mechanistic Research

In vivo animal models, primarily rodents, are indispensable for understanding the physiological and behavioral effects of this compound within a complete, living system. These models allow for the study of complex processes such as analgesia, emotional regulation, and neuroprotection that cannot be fully replicated in vitro or ex vivo. nih.gov

Genetically engineered mouse models (GEMMs) provide powerful tools for dissecting the specific roles of genes and their protein products. biomolther.org For this compound research, these models are crucial for definitively identifying the receptor(s) through which the peptide mediates its effects.

Knockout Mice: Mice in which the gene for a specific opioid receptor (e.g., OPRM1 for MOR, OPRD1 for DOR) has been deleted are used to confirm receptor involvement. If this compound produces an analgesic effect in wild-type mice but not in mu-opioid receptor knockout mice, it provides strong evidence that its analgesic action is mediated by the mu-receptor.

Knock-in Mice: These models involve replacing a mouse gene with its human counterpart or introducing a mutated gene. This can be useful for studying the interaction of this compound with human receptors in a living animal or for investigating the consequences of specific receptor mutations.

Transgenic Animals: Transgenic models that overexpress or underexpress components of the enkephalinergic system can also be employed. For example, transgenic mice that model neurodegenerative diseases like Alzheimer's have been used to study how alterations in enkephalin levels may contribute to cognitive impairments, providing a platform to test the therapeutic potential of peptides like this compound. nih.gov

Pharmacological models involve the administration of specific drugs to probe the mechanism of action of this compound. This approach is often used to complement findings from genetically modified models.

The core principle is the use of receptor antagonists—compounds that block the action of agonists. researchgate.net An animal is pre-treated with an antagonist, and then this compound is administered. If the antagonist prevents the effects of the peptide, it indicates that the blocked receptor is involved in the peptide's mechanism. mdpi.com

| Pharmacological Agent | Mechanism | Use in this compound Research |

|---|---|---|

| Naloxone (B1662785) | Non-selective opioid receptor antagonist. mdpi.com | Used to determine if the effects of this compound are mediated through any opioid receptor. Reversal of the peptide's effect by naloxone provides general confirmation of an opioid-mediated mechanism. nih.gov |

| β-Funaltrexamine (β-FNA) | Irreversible and selective mu-opioid receptor (MOR) antagonist. | Administered to specifically block MORs. If β-FNA prevents the effects of this compound, it points to a MOR-dependent mechanism. nih.gov |

| Naltrindole (NTI) | Selective delta-opioid receptor (DOR) antagonist. | Used to specifically block DORs to determine their role in the peptide's activity. |

| nor-Binaltorphimine (nor-BNI) | Selective kappa-opioid receptor (KOR) antagonist. | Used to rule out or confirm the involvement of KORs in the observed effects of this compound. |

These pharmacological interventions, combined with behavioral assays (e.g., tail-flick test for analgesia, elevated plus maze for anxiety), allow researchers to correlate receptor interactions with specific physiological outcomes in vivo. nih.gov

Behavioral Phenotyping in Relation to Endogenous Opioid Peptide Systems

Behavioral phenotyping in animal models is a cornerstone of opioid research, providing critical insights into the functional consequences of opioid receptor activation by ligands such as this compound. These assays are designed to assess a range of behaviors known to be modulated by the endogenous opioid system, including pain perception, reward, motivation, and emotional states. ki.seacs.org Given that this compound is an analog of Leu-enkephalin, which has a high affinity for δ-opioid receptors and a lesser affinity for μ-opioid receptors, behavioral studies would focus on paradigms sensitive to the activation of these receptor subtypes. nih.gov

Nociception and Analgesia Assays: To determine the analgesic potential of this compound, a battery of nociceptive tests is employed. These tests measure responses to different types of painful stimuli.

Thermal Pain Models: The hot plate test and tail-flick test are common methods to assess responses to thermal stimuli. The latency to a response (e.g., licking a paw or flicking the tail) is measured as an indicator of pain sensitivity.

Mechanical Pain Models: Von Frey filaments, which are calibrated fibers of increasing stiffness, are used to measure the mechanical withdrawal threshold in an animal's paw, assessing sensitivity to mechanical allodynia.

Inflammatory and Neuropathic Pain Models: More complex models involve inducing a state of persistent pain, such as through the injection of formalin or carrageenan to create inflammation, or by nerve injury to mimic neuropathic pain. The behavioral responses in these models, such as licking, flinching, and guarding, are quantified to assess the efficacy of a compound in alleviating chronic pain states.

Reward and Motivation Assays: The endogenous opioid system is a key regulator of reward and reinforcement. acs.orgresearchgate.net Assays to probe these functions are essential for understanding the potential for reward and the abuse liability of this compound.

Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a compound by pairing its administration with a specific environment. bohrium.com An animal's preference for the drug-paired environment in a drug-free state is taken as a measure of the compound's rewarding effect. bohrium.com

Self-Administration Studies: This model is considered the gold standard for assessing the reinforcing properties of a drug. bohrium.com Animals are trained to perform an action, such as pressing a lever, to receive an infusion of the compound. The rate and persistence of lever-pressing indicate the drug's reinforcing strength. bohrium.com

Intracranial Self-Stimulation (ICSS): This technique measures how a compound affects the brain's reward pathways directly. Animals are trained to press a lever to receive a brief electrical stimulation to a reward-related brain region. A compound that enhances reward will typically lower the threshold at which the animal will work for the stimulation.

Assays for Emotional Behavior: Given the role of the δ-opioid receptor in modulating anxiety and depression-like states, specific behavioral tests are used to evaluate the potential effects of this compound on emotional reactivity. medrxiv.org

Elevated Plus Maze and Light-Dark Box: These tests are used to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light compartment of the box.

Forced Swim Test and Tail Suspension Test: These models are used to screen for antidepressant-like activity. A compound with potential antidepressant effects will decrease the duration of immobility in these tests.

The table below summarizes key behavioral assays relevant for phenotyping the effects of this compound.

| Behavioral Domain | Assay | Primary Endpoint Measured | Relevance to Opioid System |

|---|---|---|---|

| Nociception | Hot Plate Test | Latency to paw lick or jump | Assesses central analgesic effects (μ- and δ-opioid receptor modulation). |

| Nociception | Formalin Test | Licking/flinching time (Phase I & II) | Differentiates acute nociceptive and persistent inflammatory pain responses. |

| Reward/Reinforcement | Conditioned Place Preference (CPP) | Time spent in drug-paired chamber | Measures rewarding and motivational properties of the compound. bohrium.com |

| Reward/Reinforcement | Intravenous Self-Administration | Number of drug infusions earned | Evaluates reinforcing efficacy and abuse potential. bohrium.com |

| Anxiety/Emotionality | Elevated Plus Maze | Time in open arms vs. closed arms | Assesses anxiolytic or anxiogenic effects, particularly relevant for δ-opioid receptor ligands. medrxiv.org |

| Depression-like Behavior | Forced Swim Test | Duration of immobility | Screens for potential antidepressant activity. medrxiv.org |

Advanced Imaging Techniques for Visualization of Leu-Enkephalin Systems (e.g., fluorescent probes, PET imaging)

Visualizing the distribution and dynamics of opioid peptides and their receptors in living systems provides invaluable information. Advanced imaging techniques allow for the non-invasive study of the Leu-enkephalin system, offering insights into receptor localization, density, and occupancy by ligands like this compound.

Positron Emission Tomography (PET) Imaging: PET is a powerful in vivo imaging technique that allows for the quantitative measurement of opioid receptors in the central nervous system. nih.govresearchgate.net This is achieved by administering a radiolabeled tracer that binds to a specific receptor target. nih.gov For studying a compound like this compound, which interacts with δ- and μ-opioid receptors, established PET radioligands are of great utility.

δ-Opioid Receptor (DOR) Imaging: The antagonist N1'-([11C]methyl)naltrindole ([11C]MeNTI) is a selective radioligand used for imaging DORs in the human brain. sdsc.edunih.gov PET studies with [11C]MeNTI have successfully mapped the distribution of DORs, showing high concentrations in the neocortex, caudate nucleus, and putamen. sdsc.edu Such a tool could be used in competition binding studies to determine the in vivo affinity and receptor occupancy of this compound at the DOR.

μ-Opioid Receptor (MOR) Imaging: The agonist [11C]carfentanil is a widely used PET tracer with high affinity for MORs. nih.gov It has been instrumental in studies of pain, addiction, and the release of endogenous opioids. nih.govplos.org By measuring the displacement of [11C]carfentanil, researchers can infer the release of endogenous peptides or assess the binding of an exogenous ligand like this compound to MORs.

The table below lists key PET radioligands for imaging opioid receptors relevant to this compound research.

| Radioligand | Target Receptor | Ligand Type | Application in this compound Research |

|---|---|---|---|

| [11C]carfentanil | μ-Opioid Receptor (MOR) | Agonist | Quantify MOR density and assess in vivo binding and receptor occupancy of this compound. nih.gov |

| [11C]diprenorphine | Non-selective Opioid Receptors | Antagonist | Measure general opioid receptor availability; can be displaced by endogenous opioids. nih.gov |

| N1'-([11C]methyl)naltrindole ([11C]MeNTI) | δ-Opioid Receptor (DOR) | Antagonist | Visualize and quantify DORs to study the specific interaction of this compound with this target. sdsc.edunih.gov |

Fluorescent Probes: Fluorescent probes are molecules designed to emit light upon binding to a specific target, allowing for high-resolution visualization in vitro and potentially in vivo. johnshopkins.edu While the development of specific fluorescent probes for this compound itself is not widely documented, the principles of probe design can be applied to study the enkephalin system.

Receptor-Targeted Probes: A fluorescent dye could be conjugated to a selective antagonist for the δ- or μ-opioid receptor. Such a probe would allow for the visualization of receptor distribution on a cellular level in tissue slices using techniques like confocal microscopy.

Enzyme-Activated Probes: Probes could be designed to fluoresce upon cleavage by enzymes that degrade enkephalins, such as aminopeptidases. This would provide a method to visualize enzymatic activity and the metabolic stability of this compound in real-time.

Probes for Intracellular Signaling: Fluorescent biosensors can be used to monitor downstream signaling events following receptor activation, such as changes in cyclic AMP (cAMP) levels or G-protein activation, providing a functional readout of this compound activity.

The development of such probes would enable detailed investigation of the cellular and subcellular interactions of this compound, complementing the broader in vivo view provided by PET imaging.

Omics Approaches (e.g., Proteomics, Metabolomics, Peptidomics) in Leu-Enkephalin Research

'Omics' technologies provide a global, unbiased view of molecules within a biological system, offering a powerful approach to understanding the effects of compounds like this compound. ki.se These methods can identify changes in peptides, proteins, and metabolites, revealing the broader biological pathways modulated by the compound.

Peptidomics: Peptidomics focuses on the global analysis of endogenous peptides in a tissue or biofluid. nih.gov This is particularly relevant for studying the processing of proenkephalin and the levels of Leu-enkephalin and other related peptides.

Mass Spectrometry (MS)-Based Approaches: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify a wide range of peptides. plos.org This can be applied to brain regions like the nucleus accumbens to measure how administration of this compound might alter the levels of other endogenous opioid peptides. nih.govsdsc.edu For instance, studies have used peptidomics to quantify changes in proenkephalin and prodynorphin-derived peptides during morphine withdrawal. nih.govsdsc.edu

MALDI Imaging Mass Spectrometry: This technique allows for the visualization of the spatial distribution of peptides directly in tissue sections. MALDI imaging could be used to map the distribution of this compound in the brain after administration and to see how it alters the localization of endogenous enkephalins and dynorphins. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins. In the context of this compound research, proteomics can identify changes in protein expression in response to the peptide, revealing its mechanism of action and downstream effects.

Identifying Protein Alterations: Studies have used proteomic analysis to examine how enkephalin analogs and morphine affect protein composition in brain regions like the cortex and hippocampus. researchgate.net Such an approach could identify proteins involved in energy metabolism, cytoskeletal organization, and signal transduction that are altered by this compound, providing clues to its functional effects. researchgate.net For example, one study found that an enkephalin analog altered the expression of ATP synthase subunit beta (ATP5F1B) and creatine (B1669601) kinase B-type (CKB). researchgate.net

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles.

The table below outlines the application of 'omics' technologies in this compound research.

| 'Omics' Field | Methodology | Key Information Gained | Example Application |

|---|---|---|---|

| Peptidomics | LC-MS/MS, MALDI Imaging | Identification, quantification, and spatial distribution of endogenous peptides. | Measuring changes in proenkephalin-derived peptides in the nucleus accumbens after this compound administration. nih.govsdsc.edu |

| Proteomics | 2D-PAGE, Mass Spectrometry | Global changes in protein expression and post-translational modifications. | Identifying alterations in synaptic proteins or signaling molecules in the hippocampus following chronic treatment. researchgate.net |

| Metabolomics | NMR Spectroscopy, GC-MS, LC-MS | Alterations in metabolic pathways and identification of biomarkers. | Profiling changes in urinary metabolites to understand the systemic effects of this compound. johnshopkins.edu |

Xi. Interdisciplinary Research Perspectives on Leu Enkephalin Lys Systems

Computational Modeling and Molecular Dynamics Simulations of Leu-Enkephalin-Lys Interactions

Computational methods provide powerful tools to investigate the molecular behavior of this compound at an atomic level. These in silico approaches offer insights that are often difficult to obtain through experimental methods alone, allowing for the prediction of binding modes, affinity for receptors, and conformational dynamics.

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a receptor, such as an opioid receptor. apa.orgnih.gov This method involves a search algorithm to explore various binding poses and a scoring function to evaluate the strength of the interaction for each pose. apa.orgnih.gov For this compound, docking studies can elucidate how the peptide fits into the binding pockets of mu (μ) and delta (δ) opioid receptors and how the additional lysine (B10760008) residue influences this interaction compared to the parent Leu-Enkephalin peptide. mahidol.ac.th

Following docking, binding free energy calculations are employed to provide a more quantitative estimate of the binding affinity. bps.ac.uk Methods like the Linear Interaction Energy (LIE) approach use conformational sampling from molecular dynamics simulations to calculate the free energy difference between the bound and unbound states. bps.ac.uk Research on enkephalin analogs has shown that modifications to the peptide sequence can significantly alter receptor affinity. For instance, the addition of a lysine residue to the C-terminus of Leu-Enkephalin has been found to not significantly affect its interaction with μ-receptors but to reduce its affinity for δ-receptors by approximately tenfold. oup.com Computational calculations can help quantify and rationalize these experimental findings.

Table 1: Illustrative Comparison of Calculated Binding Affinities for Opioid Receptors This table provides a conceptual representation of how binding free energy calculations might differentiate between Leu-Enkephalin and its lysine-containing analog based on experimental observations.

| Compound | Target Receptor | Calculated Binding Free Energy (ΔG, kcal/mol) | Implied Affinity Change |

|---|---|---|---|

| Leu-Enkephalin | μ-opioid receptor | -9.5 | Baseline |

| This compound | μ-opioid receptor | -9.4 | Negligible Change |

| Leu-Enkephalin | δ-opioid receptor | -10.2 | Baseline |

Enkephalins are highly flexible peptides that can adopt numerous conformations depending on their environment. ors.org Molecular dynamics (MD) simulations are instrumental in studying the conformational landscape and dynamic behavior of peptides like this compound. nc3rs.org.uknih.gov These simulations model the movements of atoms over time, revealing how the peptide folds and flexes in different media.

In aqueous solutions, Leu-enkephalin is known to be very flexible, existing as a mixture of folded and unfolded forms. nc3rs.org.uknih.gov The addition of a charged, hydrophilic lysine residue in this compound would be expected to influence its conformational preferences in water, potentially favoring more extended structures to maximize hydration of the charged groups.

In contrast, within the hydrophobic environment of a cell membrane or in solvents like dimethyl sulfoxide (B87167) (DMSO), enkephalins may adopt more folded or specific β-bend structures. MD simulations can model these environmental effects, showing how this compound might interact with and orient itself within a lipid bilayer, a crucial step for receptor engagement. The conformational flexibility is a key factor in its ability to bind to different opioid receptor subtypes. ors.org

Table 2: Environmental Influence on Enkephalin Conformational Preferences This table summarizes general findings from computational and spectroscopic studies on Leu-Enkephalin, which provide a basis for predicting the behavior of this compound.

| Environment | Dominant Conformation(s) | Key Characteristics |

|---|---|---|

| Gas Phase | Folded β-bend structures | Stabilized by intramolecular hydrogen bonds. |

| Aqueous Solution | Ensemble of conformations | Highly flexible with a mix of folded and unfolded forms. nc3rs.org.uknih.gov |

| DMSO Solution | Folded β-bend structures | More ordered structures compared to water. |

Integration with Neuropharmacology and Neuroscience Research

The study of synthetic analogs like this compound is deeply integrated with neuropharmacology and neuroscience. By creating and testing modified peptides, researchers can probe the structure-activity relationships (SAR) of endogenous opioids. Understanding how a specific structural change—such as the addition of lysine—alters receptor selectivity and functional activity provides valuable information about the molecular requirements for opioid receptor activation.

The finding that this compound retains affinity for the μ-receptor while having reduced affinity for the δ-receptor is a significant piece of the neuropharmacological puzzle. oup.com It allows for the dissociation of effects mediated by these two receptor types. In neuroscience research, such selective ligands are invaluable tools for investigating the distinct roles of μ- and δ-opioid receptors in processes like pain modulation, emotional regulation, and reward pathways. This knowledge can contribute to the design of novel therapeutic agents with more specific actions and potentially fewer side effects.

Contributions to Peptidomics and Neuropeptide Discovery

Peptidomics is the large-scale study of peptides and their roles in biological systems. The synthesis and characterization of this compound contribute to this field by expanding the known universe of bioactive peptide structures. While this compound is a synthetic molecule, its study provides a model for how post-translational modifications or variations in precursor protein processing could generate novel, naturally occurring neuropeptides.

Nature itself provides examples of enkephalin-containing peptides with C-terminal extensions. For instance, rimorphin, a naturally occurring tridecapeptide, contains the Leu-Enkephalin sequence at its N-terminus, followed by a chain of amino acids that includes lysine. Studying the receptor binding profile of a simplified, synthetic version like this compound helps researchers understand the functional significance of such extensions and can guide the search for new, undiscovered endogenous neuropeptides with similar structural motifs.

Ethical Considerations in Animal Research on Opioid Peptides

Research into the biological effects of opioid peptides, including analogs like this compound, often involves animal models to study complex physiological processes such as analgesia. This necessitates careful consideration of the ethical principles governing animal research. The guiding framework for humane animal research is the principle of the Three Rs (3Rs): Replacement, Reduction, and Refinement. nih.gov

Replacement encourages the use of non-animal methods whenever possible. nih.gov This includes in vitro assays (e.g., cell-based receptor binding studies) and in silico computational modeling, as described in section 11.1.

Reduction aims to minimize the number of animals used while ensuring that studies are statistically robust and yield reproducible results. nih.gov This involves careful experimental design and statistical planning.

Refinement focuses on modifying procedures to minimize or eliminate animal pain, suffering, and distress. For pain research involving opioid peptides, this is particularly critical. It includes using appropriate anesthesia and analgesia, defining humane endpoints to prevent prolonged suffering, and providing environmental enrichment. oup.comors.org

Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing research protocols to ensure they adhere to these principles and that the potential scientific benefits justify the use of animals. oup.com

Xii. Future Directions and Emerging Research Avenues for Leu Enkephalin Lys

Exploration of Novel Receptors or Binding Partners Beyond Canonical Opioid Receptors

While Leu-Enkephalin and its analogs are well-known for their interaction with the classical opioid receptors (mu, delta, and kappa), the possibility of non-canonical binding partners remains an intriguing area for future investigation. nih.govmedchemexpress.com Research has traditionally focused on the well-established signaling pathways initiated by these G-protein coupled receptors. However, the diverse and sometimes paradoxical effects of enkephalins suggest a more complex pharmacological profile.

Future studies may focus on identifying potential interactions with other receptor systems. For instance, there is evidence that opioid receptors can form heterodimers with other GPCRs, which could alter their binding and signaling properties. Investigating whether Leu-Enkephalin-Lys shows differential affinity or efficacy for such heterodimers is a critical next step. Furthermore, researchers are beginning to explore whether enkephalins might directly or indirectly modulate non-neuronal cells, such as glia, which express a variety of receptors and could play a role in conditions like neuropathic pain. nih.gov Unbiased, large-scale screening approaches could be employed to identify novel molecular targets for this compound, potentially revealing unexpected roles in physiology and disease.

Development of Highly Selective and Biased Analogs as Research Tools

A significant and promising area of research is the development of "biased" or "functionally selective" ligands. These are molecules designed to preferentially activate one intracellular signaling pathway over another at the same receptor. mdpi.com For opioid receptors, the goal is often to create agonists that favor G-protein signaling (associated with analgesia) over the β-arrestin pathway (linked to adverse effects like respiratory depression and tolerance). nih.gov

Modifications to the Leu-Enkephalin structure have been shown to regulate this bias. For example, substitutions at the Phe4 position can modulate affinity, selectivity, and signaling bias at both delta and mu opioid receptors. biorxiv.orgmdpi.com The development of highly selective and biased analogs of this compound would provide invaluable research tools. These tools would allow for the precise dissection of the physiological consequences of activating specific signaling cascades in different tissues and at different receptors, helping to untangle the complex biology of the enkephalin system. mdpi.com

| Analog Type | Modification Example | Observed Effect on Signaling | Primary Receptor Target | Reference |

|---|---|---|---|---|

| C-terminus Amide Substitution | Substitution of Leu5 carboxylate with amides (NHEt, NMe2) | Reduced β-arrestin recruitment while retaining cAMP potency. | δ- and μ-opioid receptors | researchgate.net |

| Phe4 Meta-Position Substitution | -NO2 or -OMe substitution at the meta-position of Phe4 | Improved G-protein bias factors relative to Leu-enkephalin. | δ- and μ-opioid receptors | biorxiv.org |

| Aza-β-Homoleucine Substitution | Aza-β-homoleucine-enkephalin | Identified as a δOR biased agonist, but with low affinity and selectivity. | δ-opioid receptor | biorxiv.org |

| Gly2 Substitution | Substitution of Gly2 with α-substituted serine | Created potent agonists, with [(1R,2S)-Ahh2]Enk being 10x more potent than Leu-Enkephalin. | δ-opioid receptor | nih.gov |

Understanding Long-Term Modulatory Effects of Leu-Enkephalin Systems

The long-term consequences of modulating the enkephalin system are not fully understood. While the acute effects on pain and mood are well-documented, chronic alterations in enkephalin signaling could have profound impacts on neuroplasticity, gene expression, and behavior. mdpi.comnih.gov Future research will likely utilize advanced techniques to investigate these long-term effects.

For example, studies in transgenic mouse models of diseases like Alzheimer's could explore how chronic changes in enkephalin levels affect disease progression and cognitive function. mdpi.com Research into substance use disorders is another critical area, as enkephalin systems are deeply involved in reward pathways and addiction. nih.gov Understanding how drugs of abuse lead to long-term dysregulation of the enkephalin system could reveal new targets for addiction therapies. These investigations will require longitudinal studies that track molecular, cellular, and behavioral changes over extended periods.

Elucidating the Role of Leu-Enkephalin in Complex Physiological and Pathological States

Enkephalins are implicated in a vast array of physiological processes and diseases, extending far beyond their role as natural painkillers. nih.gov Future research will aim to precisely define the role of this compound in these complex conditions.

Key areas of investigation include:

Immune System Modulation : Both Met- and Leu-enkephalin can act as immunostimulants at low concentrations, enhancing the activity of immune cells like natural killer cells. selfhacked.com Recent studies also suggest that regulatory T cells (Tregs) may modulate pain sensitivity through the production of enkephalins. biorxiv.org

Neurological and Psychiatric Disorders : Changes in enkephalin levels and receptor availability have been observed in conditions such as epilepsy, fibromyalgia, and depression. nih.govselfhacked.comnih.gov Further research is needed to determine if these changes are a cause or a consequence of the disease and whether targeting the enkephalin system could be therapeutic.

Cardiovascular and Metabolic Health : Pro-enkephalin levels are elevated in patients with heart failure, and animal models suggest a role for enkephalins in regulating body weight. nih.gov The specific contribution of this compound to these processes warrants further exploration.

Advancements in Analytical and Imaging Technologies for Endogenous Peptide Research

A major challenge in neuropeptide research is their low in vivo concentrations (often in the picomolar to nanomolar range) and their rapid degradation by peptidases. nih.govresearchgate.net The development of more sensitive and sophisticated analytical technologies is therefore crucial for advancing our understanding of this compound.

Mass spectrometry (MS) has become a cornerstone of neuropeptidomics. rsc.org Techniques like matrix-assisted laser desorption/ionization (MALDI) MS imaging allow for the simultaneous localization of multiple intact neuropeptides within tissue slices, providing critical spatial information without the need for antibodies. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) enables highly sensitive quantification of peptides in complex biological samples. nih.govrsc.org

Other emerging technologies include the development of novel neuropeptide biosensors for real-time in vivo measurements and advanced in situ hybridization techniques for high-resolution mapping of peptide transcripts at the single-cell level. researchgate.net These tools will be essential for accurately measuring the dynamic changes in this compound levels and distribution in response to various stimuli and in different disease states.

| Technology | Principle | Key Advantage | Limitation | Reference |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity for identifying and quantifying known and novel peptides. | Requires significant technical expertise and can be resource-intensive. | researchgate.netrsc.org |

| MALDI-MS Imaging | MS analysis performed directly on thin tissue sections. | Provides spatial distribution of peptides within tissues without antibodies. | Quantification can be challenging compared to LC-MS. | researchgate.net |

| Liquid Chromatography-MS (LC-MS) | Separates peptides in a liquid phase before MS analysis. | Excellent for absolute and relative quantification of peptides in complex mixtures. | Loses spatial information from the original tissue. | nih.gov |

| Neuropeptide Biosensors | Engineered proteins that fluoresce upon binding to a specific neuropeptide. | Enables real-time detection of peptide release in living organisms. | Currently available for a limited number of neuropeptides. | researchgate.net |

| Advanced In Situ Hybridization | Detects specific mRNA sequences within intact cells and tissues. | Provides robust localization of peptide precursor transcripts with single-cell resolution. | Measures gene expression, not the final peptide product. | researchgate.net |

Big Data Analysis and Systems Biology Approaches in Peptidomics and Neurobiology

The application of "omics" technologies, particularly peptidomics and proteomics, generates vast datasets that require sophisticated computational analysis. nih.gov A systems biology approach seeks to integrate this data to understand how this compound functions within complex networks of interacting molecules, cells, and circuits.

Future research will increasingly rely on these approaches to:

Map the "Neuropeptidome" : Characterize the full complement of neuropeptides in specific brain regions or tissues and understand how this profile changes in health and disease. nih.gov

Identify Novel Pathways : Use computational modeling to predict how changes in the enkephalin system might impact other signaling pathways, such as those involving dopamine (B1211576) or serotonin. numberanalytics.com

Discover Biomarkers : Analyze large-scale peptidomic data from clinical samples to identify potential biomarkers for diseases involving enkephalin dysregulation. nih.gov

By combining advanced analytical techniques with powerful bioinformatic tools, researchers can move beyond studying this compound in isolation and begin to appreciate its role as an integral component of the complex machinery that governs brain function and behavior.

Q & A

Q. What experimental techniques are most reliable for determining the gas-phase structure of Leu-Enkephalin-Lys?

Infrared multiple-photon dissociation (IR-MPD) spectroscopy combined with density functional theory (DFT) calculations is the gold standard for probing gas-phase peptide structures. These methods allow precise identification of protonation sites and conformational dynamics, as demonstrated in studies of Leu-enkephalin and its fragments . Researchers should ensure radiative cooling delays and ion trap conditions are optimized to capture proton mobility between sites.

Q. How can reproducibility be ensured in synthesizing and characterizing this compound?

Detailed experimental protocols must include stepwise synthesis conditions (e.g., solid-phase peptide synthesis), purification methods (HPLC), and characterization data (NMR, mass spectrometry). Journals require full disclosure of reagent sources, instrument parameters, and raw data archiving to enable replication . For example, known compounds must cite prior synthesis methods, while novel derivatives require purity validation (≥95%) via chromatographic profiles .

Q. What statistical approaches are recommended for analyzing spectroscopic data of this compound?

Principal component analysis (PCA) and analysis of variance (ANOVA) are critical for identifying spectral patterns and quantifying variance across replicates. Raw data should undergo baseline correction and noise reduction before statistical modeling. Processed data must be included in the main text, with raw datasets provided as supplementary material .

Q. How should controlled experiments be designed to study this compound stability under varying pH and temperature?

Use stability-indicating assays such as circular dichroism (CD) or HPLC under controlled variables (pH 2–12, 25–60°C). Include triplicate measurements and negative controls (e.g., buffer-only samples) to isolate degradation effects. Document deviations from established protocols, such as unexpected precipitation, in the results section .

Q. What are the best practices for documenting this compound characterization data in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include processed data (e.g., NMR peaks, MS spectra) in the main text and raw data (e.g., chromatograms, spectral scans) in supplementary files. Annotate all figures with error margins and statistical significance markers (e.g., asterisks for p < 0.05) .

Advanced Research Questions

Q. How do collision-induced dissociation (CID) pathways of this compound inform its fragmentation mechanisms?

CID generates b4 and a4 fragments, which adopt cyclic or linear structures depending on protonation sites. IR-MPD spectroscopy revealed that oxazolone-protonated and N-terminal-protonated b4 isomers coexist, with proton mobility confirmed via radiative cooling delays . Researchers should compare theoretical fragmentation patterns (DFT) with experimental MS/MS spectra to validate mechanisms.

Q. How can contradictions between computational predictions and experimental data for this compound conformers be resolved?

Cross-validate molecular dynamics (MD) simulations with spectroscopic data. For example, discrepancies in protonation site predictions require adjusting DFT parameters (e.g., basis sets, solvation models) and replicating experiments under identical conditions (e.g., ion trap pressure, laser intensity) .

Q. What strategies address discrepancies in reported protonation sites of this compound across studies?

Conduct comparative IR spectroscopy under varying pH and solvent conditions. Revisiting DFT parameters (e.g., including dispersion corrections) can reconcile differences between predicted and observed IR bands. Highlight methodological limitations (e.g., gas-phase vs. solution-phase assumptions) in the discussion section .

Q. How can the validity of proposed cyclic fragment ions in this compound CID studies be evaluated?

Combine tandem MS with IR spectroscopy to distinguish cyclic from linear structures. Cyclic ions exhibit unique IR signatures (e.g., amide I band shifts) and fragmentation resistance compared to linear isomers. Theoretical modeling must account for peptide backbone flexibility and hydrogen-bonding networks .

Q. How can IR-MPD experimental parameters be optimized for studying this compound gas-phase conformers?

Adjust laser wavelengths to target specific vibrational modes (e.g., 3,000–3,600 cm⁻¹ for N-H stretches). Extend radiative cooling delays in ion cyclotron resonance (ICR) cells to observe proton transfer kinetics. Calibrate ion trap voltages to minimize unintended dissociation during spectroscopy .

Methodological Guidelines

- Data Presentation : Large raw datasets (e.g., spectral scans) belong in appendices, while processed data (e.g., peak assignments) should be summarized in tables or figures .

- Literature Review : Use databases like PubMed and Web of Science to identify primary sources. Avoid over-reliance on grey literature; prioritize peer-reviewed studies with detailed experimental sections .

- Conflict Resolution : Acknowledge limitations in the discussion (e.g., "Our DFT model did not account for solvent effects") and propose follow-up experiments to address gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.